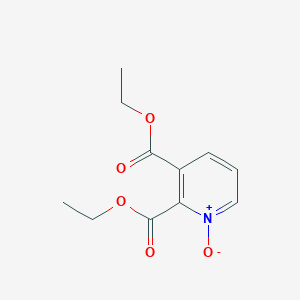
diethyl pyridine-2,3-dicarboxylate-N-oxide
Cat. No. B8364569
M. Wt: 239.22 g/mol
InChI Key: CXIDQGKWCOZHJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05334576
Procedure details


A mixture of 75.6 g of diethyl pyridine-2,3-dicarboxylate-N-oxide and 150 mL of phosphorous oxychloride is warmed slowly in a large reaction vessel equipped with a reflux condenser and gas scrubber. Caution: exothermic reaction! At about 70°, an exothermic reaction ensues with vigorous liberation of hydrogen chloride gas. The reaction is heated at reflux after the exotherm subsides for an additional hour. The reaction is cooled and concentrated in vacuo to a syrup. This material is dissolved in methylene chloride, washed cautiously with saturated sodium bicarbonate, dried and concentrated in vacuo to give the desired product as an oil. An analytical sample is obtained by chromatography on silica gel using 2:1 petroleum ether-ether as eluant to give the product as a colorless oil.



Name
Identifiers


|
REACTION_CXSMILES
|
[N+:1]1([O-])[CH:6]=[CH:5][CH:4]=[C:3]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[C:2]=1[C:12]([O:14][CH2:15][CH3:16])=[O:13].[ClH:18]>P(Cl)(Cl)(Cl)=O>[Cl:18][C:6]1[N:1]=[C:2]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:3]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:4][CH:5]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
75.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+]1(=C(C(=CC=C1)C(=O)OCC)C(=O)OCC)[O-]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is warmed slowly in a large reaction vessel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a reflux condenser
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Caution: exothermic reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
At about 70°, an exothermic reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux after the exotherm subsides for an additional hour
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction is cooled
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo to a syrup
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
This material is dissolved in methylene chloride
|
WASH
|
Type
|
WASH
|
|
Details
|
washed cautiously with saturated sodium bicarbonate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C(=N1)C(=O)OCC)C(=O)OCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
